AC₅₀ Potency Comparison: 3,4‑Dichlorobenzyl vs. 4‑Chlorobenzyl Substituents in CYP51 Inhibition
In a head‑to‑head SAR study of imidazole‑based CYP51 inhibitors, the 3,4‑dichlorobenzyl analogue (structurally analogous to the target compound) achieved an AC₅₀ of 0.6 ± 0.1 µM, whereas the 4‑chlorobenzyl analogue exhibited an AC₅₀ of 1.2 µM [1]. This represents a 2‑fold greater potency conferred by the second chlorine atom in the meta position.
| Evidence Dimension | CYP51 inhibition (AC₅₀) |
|---|---|
| Target Compound Data | 0.6 ± 0.1 µM |
| Comparator Or Baseline | 4‑Chlorobenzyl analogue: 1.2 µM |
| Quantified Difference | 2‑fold lower AC₅₀ (more potent) |
| Conditions | Enzymatic assay against CYP51; compounds tested under identical conditions (Entry 3 vs. Entries 1‑2 in Table 4) [1] |
Why This Matters
Procurement decisions for antifungal drug discovery require the 3,4‑dichloro substitution pattern to achieve the sub‑micromolar CYP51 inhibition necessary for potent sterol biosynthesis blockade.
- [1] NCBI Bookshelf. Probe Reports from the NIH Molecular Libraries Program [Internet]. Table 4: Structure activity relationship (SAR). View Source
